Deschloroaripiprazole
Deschloroaripiprazole
Brand Name:
Vulcanchem
CAS No.:
203395-81-7
VCID:
VC20859839
InChI:
InChI=1S/C23H28ClN3O2/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,25,28)
SMILES:
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4Cl
Molecular Formula:
C23H28ClN3O2
Molecular Weight:
413.9 g/mol
Deschloroaripiprazole
CAS No.: 203395-81-7
Cat. No.: VC20859839
Molecular Formula: C23H28ClN3O2
Molecular Weight: 413.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 203395-81-7 |
|---|---|
| Molecular Formula | C23H28ClN3O2 |
| Molecular Weight | 413.9 g/mol |
| IUPAC Name | 7-[4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C23H28ClN3O2/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,25,28) |
| Standard InChI Key | YZWZYPOWFMWSAH-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4Cl |
| Canonical SMILES | C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator